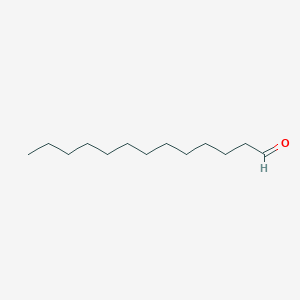
Tridecanal
Descripción general
Descripción
The uptake of NO on solid tridecanal was studied.
This compound is volatile flavor aldehyde reported to be present in cucumber and coriander leaf.
, also known as 1-tridecanal or tridecanaldehyde, belongs to the class of organic compounds known as fatty aldehydes. These are long chain aldehydes with a chain of at least 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. has been detected in multiple biofluids, such as feces, saliva, and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. is a sweet, aldehydic, and citrus tasting compound that can be found in a number of food items such as lemon, fats and oils, corn, and citrus. This makes a potential biomarker for the consumption of these food products.
This compound is a saturated fatty aldehyde and a n-alkanal.
Aplicaciones Científicas De Investigación
Síntesis de tensioactivos
El tridecanal sirve como precursor para la síntesis de tensioactivos. Estos compuestos activos en la superficie encuentran aplicaciones en detergentes, emulsionantes y agentes espumantes.
Además, los análisis de cromatografía de gases-espectrometría de masas (GC-MS) han identificado al this compound como un producto de degradación en ciertas mezclas, junto con otros compuestos como la di-n-octilamina y la N,N,N-octen-1-il-dioctilamina . Se necesita más investigación para explorar su potencial en estas áreas.
Safety and Hazards
Mecanismo De Acción
Target of Action
Tridecanal has been used as a model compound in the development of nonradioactive assays for the enzymes 2-hydroxyacyl-CoA lyase (HACL1) and sphingosine-1-phosphate lyase (SGPL1) . These enzymes play crucial roles in lipid metabolism, with HACL1 involved in the breakdown of branched-chain fatty acids and SGPL1 in the degradation of sphingolipids.
Mode of Action
Given its use in assays for hacl1 and sgpl1, it’s likely that this compound interacts with these enzymes in a way that allows their activity to be measured .
Biochemical Pathways
This compound is involved in the biochemical pathways related to lipid metabolism, specifically the breakdown of branched-chain fatty acids by HACL1 and the degradation of sphingolipids by SGPL1 . The downstream effects of these pathways include the production of energy and the regulation of lipid levels within the cell.
Pharmacokinetics
As a long-chain fatty aldehyde , it’s likely that this compound is metabolized in the liver and excreted via the kidneys. Its bioavailability would depend on factors such as its absorption rate and the presence of transport proteins.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with its target enzymes. By influencing the activity of HACL1 and SGPL1, this compound could potentially affect lipid metabolism within the cell .
Análisis Bioquímico
Biochemical Properties
Tridecanal’s reactivity with various chemical agents can lead to the synthesis of alcohols, acids, esters, and other derivatives, expanding its utility in the creation of more complex organic molecules
Molecular Mechanism
It is known that this compound can interact with other molecules to form more complex compounds
Propiedades
IUPAC Name |
tridecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHHAVMRVXCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021682 | |
| Record name | Tridecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 14 deg C; [ChemIDplus] Liquid; [Alfa Aesar MSDS], Liquid | |
| Record name | Tridecanal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18180 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tridecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
132.00 to 136.00 °C. @ 8.00 mm Hg | |
| Record name | Tridecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10486-19-8 | |
| Record name | Tridecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecanal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIDECANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/193923TA82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tridecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14 °C | |
| Record name | Tridecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tridecanal?
A1: this compound has the molecular formula C13H26O and a molecular weight of 198.35 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Common techniques include gas chromatography-mass spectrometry (GC-MS) for separation and identification, and gas chromatography-olfactometry (GC-O) to evaluate its odor characteristics. [, ]
Q3: What is this compound commonly synthesized from?
A4: this compound is often synthesized via the hydroformylation of 1-dodecene. This reaction, typically catalyzed by rhodium complexes in the presence of syngas, introduces a formyl group to the alkene, yielding the aldehyde. [, , , , , , , ]
Q4: What challenges are associated with hydroformylation in this compound synthesis?
A5: A key challenge is separating the expensive rhodium catalyst from the reaction mixture for reuse. Microemulsions are being investigated to facilitate this separation. [, , , , , , ]
Q5: What is the significance of halloysites in this compound synthesis?
A6: Halloysites, being tubular aluminosilicates, can stabilize oil-water emulsions, creating favorable environments for interfacial catalytic reactions like the hydroformylation of dodecene to this compound. []
Q6: Are there alternative methods for this compound synthesis besides hydroformylation?
A7: Yes, this compound can be synthesized from the oxidation of 1-tridecanol using chromium(VI) in acidic sulfate media. This process has been studied for degradation kinetics and product analysis. []
Q7: How does this compound's structure relate to its ability to act as a CD36 ligand?
A8: Research suggests that the straight-chain, saturated aliphatic structure of this compound, specifically with its 13-carbon chain length, contributes to its ability to bind to the CD36 receptor. []
Q8: How does this compound's structure influence its reactivity with ozone?
A9: this compound exhibits low reactivity towards ozone, with a reaction probability (γ) of approximately 10-4. This low reactivity is attributed to the absence of double bonds in its structure. []
Q9: What impacts the stability of this compound in experimental settings?
A10: this compound's stability can be affected by factors like storage conditions and the presence of other chemicals. For instance, this compound undergoes degradation when mixed with tri-n-octylamine in the presence of chromium(VI) in acidic sulfate media. []
Q10: How is this compound typically quantified in environmental samples?
A11: Air samples can be analyzed for this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine its concentration. This method allows for the quantification of various carbonyl species, including this compound. []
Q11: How is this compound's presence confirmed in plant extracts?
A12: GC-MS analysis is commonly employed to identify and confirm the presence of this compound in plant extracts. This technique helps separate and identify various volatile compounds, including this compound. [, , , , , , , , ]
Q12: What are the potential environmental sources of this compound?
A13: this compound has been identified as a volatile organic compound emitted by rice plants. Its emission is considered a significant source of atmospheric this compound, particularly in agricultural settings. []
Q13: Are there alternative wood adhesives to those containing this compound?
A14: Yes, research is ongoing to develop wood adhesives using alternative materials like Chinese yam starch. These adhesives aim to provide high bonding strength and water resistance comparable to this compound-based adhesives. []
Q14: What research initiatives are focused on multiphase systems involving compounds like this compound?
A15: Collaborative research centers like "InPROMPT" are dedicated to investigating integrated chemical processes within liquid multiphase systems, including the use of long-chained olefins such as those involved in this compound production. []
Q15: What is the historical context of this compound research related to coyote attractants?
A16: In the 1980s, researchers investigated the effectiveness of various aldehyde volatiles, including this compound, as coyote attractants. This research sought to identify specific compounds within complex natural lures that elicit particular behavioral responses in coyotes. [, ]
Q16: How do different scientific disciplines converge in this compound research?
A17: this compound research exemplifies interdisciplinary collaboration, drawing from organic chemistry for synthesis, analytical chemistry for characterization and quantification, chemical engineering for process development, and environmental science to understand its sources and impact. [, , , , , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)









